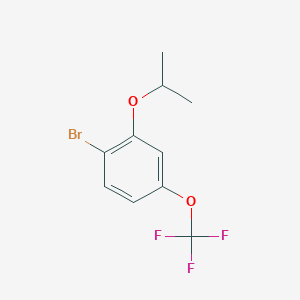
1-Bromo-2-isopropoxy-4-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-isopropoxy-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrF3O2. It is a brominated aromatic compound that features both isopropoxy and trifluoromethoxy substituents on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-isopropoxy-4-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, such as 2-isopropoxy-4-(trifluoromethoxy)benzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-isopropoxy-4-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2-isopropoxy-4-(trifluoromethoxy)anisole .
Applications De Recherche Scientifique
1-Bromo-2-isopropoxy-4-(trifluoromethoxy)benzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Bromo-2-isopropoxy-4-(trifluoromethoxy)benzene depends on its specific application. As a brominated aromatic compound, it can act as an electrophile in electrophilic aromatic substitution reactions. The presence of the isopropoxy and trifluoromethoxy groups can influence the reactivity and selectivity of the compound in these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Lacks the isopropoxy group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
2-Bromo-1-isopropoxy-4-(trifluoromethoxy)benzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
1-Bromo-3-(trifluoromethoxy)benzene: Another related compound with different substitution pattern, used in different synthetic applications.
Uniqueness
1-Bromo-2-isopropoxy-4-(trifluoromethoxy)benzene is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties can be exploited in various chemical reactions and applications, making it a valuable compound in research and industry .
Propriétés
Formule moléculaire |
C10H10BrF3O2 |
|---|---|
Poids moléculaire |
299.08 g/mol |
Nom IUPAC |
1-bromo-2-propan-2-yloxy-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H10BrF3O2/c1-6(2)15-9-5-7(3-4-8(9)11)16-10(12,13)14/h3-6H,1-2H3 |
Clé InChI |
XAEPSYHDLVSJID-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1)OC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


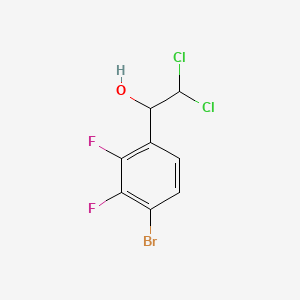
![N-[(2,4-dimorpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-3H-1,2,4-triazol-5-amine](/img/structure/B14764145.png)
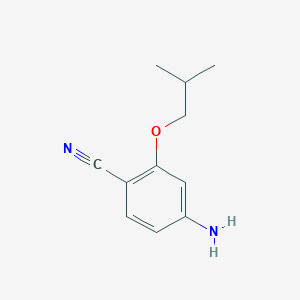
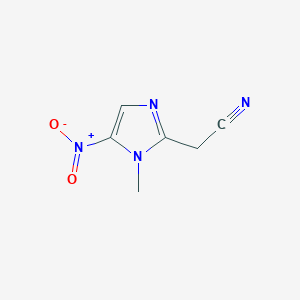
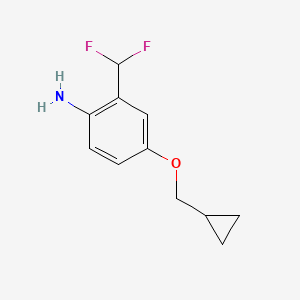
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B14764177.png)
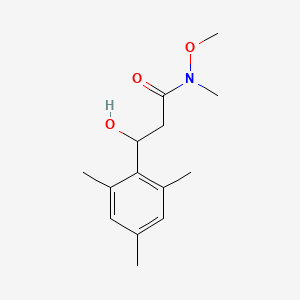
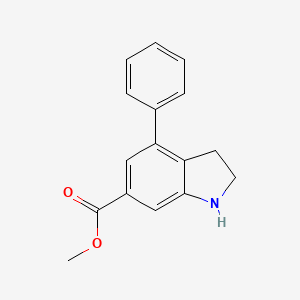
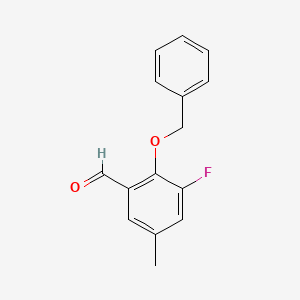
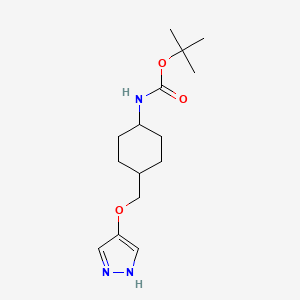
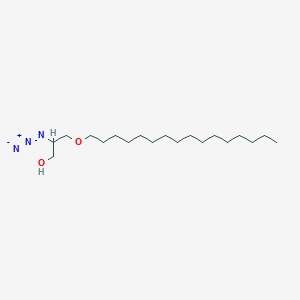
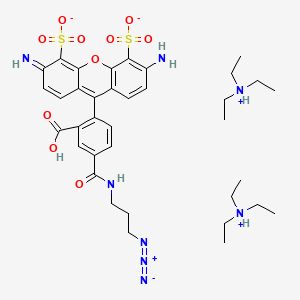
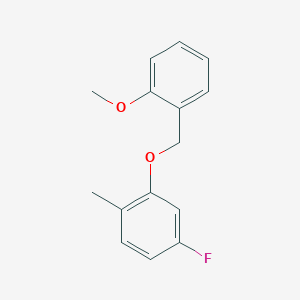
![1-[2-(Dimethylamino)cyclohexyl]-3-(2,3,4,5,6-pentafluorophenyl)thiourea](/img/structure/B14764215.png)
